molecular formula C10H8N2S B1610392 6-Phenylpyridazine-3-thiol CAS No. 51841-95-3

6-Phenylpyridazine-3-thiol

Cat. No.: B1610392
CAS No.: 51841-95-3
M. Wt: 188.25 g/mol
InChI Key: YMDKCNJGCMBUQC-UHFFFAOYSA-N
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Description

6-Phenylpyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 6-position and a thiol group at the 3-position

Properties

IUPAC Name

3-phenyl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDKCNJGCMBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468984
Record name 6-phenylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51841-95-3
Record name 6-phenylpyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridazine-3-thiol typically involves the reaction of 3,6-dichloropyridazine with sodium hydrogensulfide in ethanol under reflux conditions. This reaction is followed by treatment with sodium hydroxide in ethanol and water to adjust the pH to 9, and finally, the product is isolated by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various electrophiles under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted pyridazine derivatives.

    Reduction: Reduced forms of the pyridazine ring or thiol group.

Mechanism of Action

The mechanism of action of 6-Phenylpyridazine-3-thiol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide by activated glial cells . This suggests that the compound may modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Phenylpyridazine: Similar structure but without the thiol group.

Uniqueness

6-Phenylpyridazine-3-thiol is unique due to the presence of both a phenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridazine derivatives, making it a valuable compound for further research and development.

Biological Activity

6-Phenylpyridazine-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound features a pyridazine ring substituted with a phenyl group and a thiol (-SH) functional group. Its unique structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

PropertyValue
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
CAS Number51841-95-3
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The thiol group is believed to play a crucial role in this activity by forming covalent bonds with essential proteins in microbial cells.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antimicrobial properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

Case Study: Anticancer Mechanism

In vitro studies demonstrated that this compound could inhibit the proliferation of human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved Effect
AntimicrobialS. aureusSignificant inhibition
AntimicrobialE. coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Induces apoptosis
AnticancerHeLa (cervical cancer)Inhibits cell proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Key Mechanisms Identified:

  • Covalent Bond Formation : The thiol group interacts with cysteine residues in target proteins.
  • Signal Pathway Modulation : Alters pathways related to inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Research Applications

This compound has promising applications in drug development and material science due to its unique chemical properties and biological activities.

Potential Applications Include:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research : Investigating the role of thiols in cellular signaling and enzyme regulation.
  • Material Science : Utilization in synthesizing novel materials with specific functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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